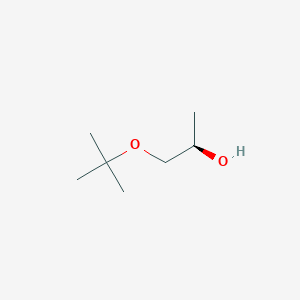

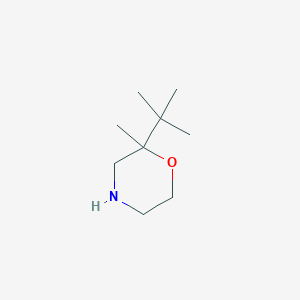

(R)-1-tert-Butoxy-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

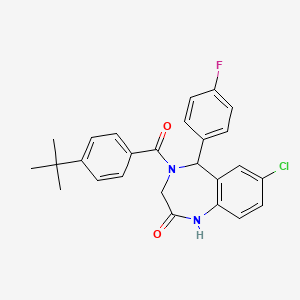

(R)-1-tert-Butoxy-2-propanol, commonly known as TBP, is a chiral secondary alcohol that has gained significant attention in the field of organic synthesis and catalysis. It is a colorless, odorless, and water-soluble compound that is widely used as a solvent and a reagent in various chemical reactions.

Aplicaciones Científicas De Investigación

Molecular Interaction Studies

- (R)-1-tert-Butoxy-2-propanol has been utilized to study molecular interactions in binary mixtures with various alcohols. These studies provide insights into the molecular behavior of these mixtures, including their densities, speeds of sound, and viscosities at different temperatures. Such research is crucial for understanding the properties and applications of these mixtures in various fields, including material science and chemical engineering (Dubey & Kaur, 2015).

Ligand Design in Catalytic Reactions

- The chemical has been incorporated into the design of modular amino alcohol ligands containing bulky alkyl groups. These ligands have been used for catalytic enantioselective addition of diethylzinc to aldehydes, demonstrating its potential in stereoselective synthesis and pharmaceutical applications (Jimeno et al., 2003).

Catalytic Oxidation Processes

- In industrial catalytic oxidation processes, like the epoxidation of propene, (R)-1-tert-Butoxy-2-propanol is relevant as it is used with tert-butyl hydroperoxide in the Arco-Lyondell method. This highlights its role in large-scale industrial applications, particularly in the production of important chemical intermediates (Brégeault, 2003).

Fuel Additive Synthesis

- The compound has been synthesized from propylene glycol and isobutene and evaluated for its antiknock properties as an oxygenate gasoline additive. This application is significant in the context of improving fuel efficiency and reducing emissions in automotive engines (Alcántara et al., 2000).

Chemical Kinetics and Thermodynamics Research

- Studies involving (R)-1-tert-Butoxy-2-propanol have contributed to the understanding of chemical kinetics and thermodynamics in various reactions. This includes research on the thermodynamic behavior of binary and ternary mixtures involving this compound, which is essential for developing new chemical processes and materials (Roy & Sinha, 2006).

Propiedades

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCZPFJGIXHZMB-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2957344.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)

![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)

![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)

![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)

![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)